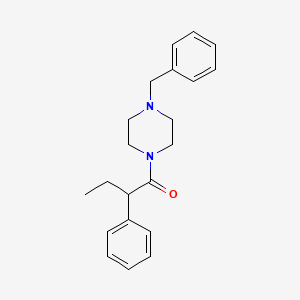![molecular formula C19H23N3O6S B11019655 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11019655.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE: is a complex organic compound with a molecular formula of C16H21N3O5S This compound is characterized by its unique structural features, including an ethoxypropyl group, an amino sulfonyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethoxypropyl Group: This step involves the reaction of a suitable precursor with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxypropyl group.
Amino Sulfonylation:
Nitrobenzamide Formation: The final step involves the coupling of the intermediate with 4-methyl-3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed:
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by substitution of the ethoxypropyl group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to the active sites of enzymes, inhibiting their activity and modulating metabolic pathways.
Protein Interaction: It interacts with proteins, altering their conformation and function.
Cellular Pathways: It affects cellular signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHOXY-3-NITROBENZAMIDE
Comparison:
- Structural Differences: While these compounds share similar structural features, they differ in the substituents attached to the phenyl ring, which can significantly impact their chemical properties and biological activities.
- Unique Features: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H23N3O6S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H23N3O6S/c1-3-28-12-4-11-20-29(26,27)17-9-7-16(8-10-17)21-19(23)15-6-5-14(2)18(13-15)22(24)25/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,23) |
Clé InChI |
ATAOFMIHGBTNNN-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11019576.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11019585.png)
![1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019595.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
![ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11019604.png)
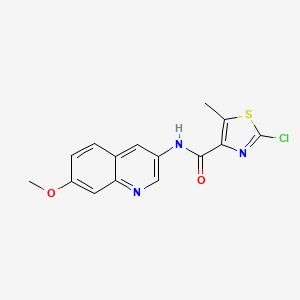
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11019614.png)
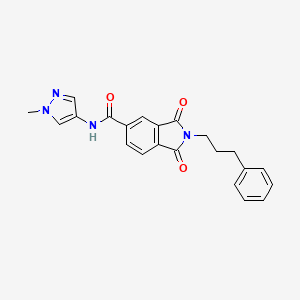
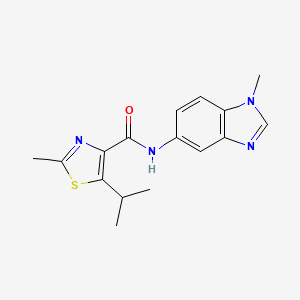
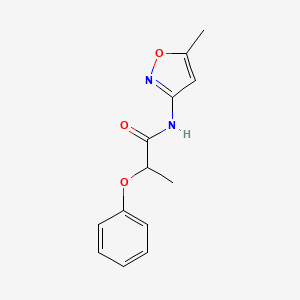

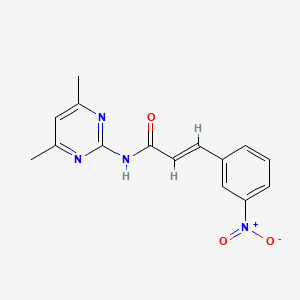
![(2S)-phenyl{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}ethanoic acid](/img/structure/B11019656.png)
